4-Aminoazobenzene
Overview
Description
4-Aminoazobenzene, also known as 4-Phenylazoaniline, is an organic compound with the molecular formula C12H11N3. It is a derivative of azobenzene, characterized by the presence of an amino group at the para position of the benzene ring. This compound is notable for its vibrant yellow color and has historically been used as a dye. It is also known for its ability to undergo photoisomerization, making it a subject of interest in various scientific fields .
Mechanism of Action
Target of Action
4-Aminoazobenzene, also known as para-aminoazobenzene (p-AAB), is a type of azo compound that has been found to interact with various targets. One of the primary targets of this compound is DNA . It has been reported that this compound can form DNA adducts, which are pieces of DNA covalently bonded to a cancer-causing chemical . This interaction can lead to mutations and eventually cause cancer .
Mode of Action
The mode of action of this compound involves its metabolic activation and subsequent interaction with DNA . Metabolic activation of this compound leads to the formation of a reactive species that can bind to DNA, forming DNA adducts . This binding can interfere with normal DNA replication and transcription processes, leading to mutations .
Biochemical Pathways
The metabolism of this compound involves several biochemical pathways. It is metabolized to form various products, including 4-(phenyldiazenyl)aniline and 1-[(4-aminophenyl)diazenyl]-2-naphthol . These metabolites can further interact with DNA and other cellular components, affecting various biochemical pathways .
Pharmacokinetics
It is known that this compound can be absorbed and distributed in the body, where it undergoes metabolic activation . The metabolites formed can interact with DNA and other cellular components, leading to various effects .
Result of Action
The interaction of this compound and its metabolites with DNA can lead to the formation of DNA adducts, which can cause mutations and lead to the development of cancer . In addition to its carcinogenic effects, this compound can also cause allergic skin reactions .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of metal salts or strong acids can sensitize this compound, making it more likely to detonate . Furthermore, the pH of the environment can affect the binding affinity of this compound to its targets . For instance, this compound shows high affinity in acidic solutions, while no association was detected in neutral solutions .
Biochemical Analysis
Biochemical Properties
4-Aminoazobenzene has been found to interact with various biomolecules. For instance, it has been investigated in aqueous solution by ultraviolet (UV)-spectroscopy, 1H NMR, and molecular simulations . It shows high affinity in acidic solutions while no association was detected in neutral solutions .
Cellular Effects
It has been used as a matrix for enhanced MALDI tissue imaging of metabolites, indicating its potential influence on cellular function .
Molecular Mechanism
The molecular mechanism of this compound is complex and multifaceted. It has been shown to interact with various biomolecules, potentially influencing enzyme activity and gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been used to enhance the detection and imaging of metabolites in tissues using MALDI-MSI
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been shown to interact with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Aminoazobenzene can be synthesized through several methods:
Azo Coupling Reaction: This classical method involves the coupling of diazonium salts with activated aromatic compounds. For this compound, aniline is diazotized and then coupled with aniline hydrochloride solution.
Mills Reaction: This involves the reaction between aromatic nitroso derivatives and anilines.
Industrial Production Methods: In industrial settings, the production of this compound often involves the diazotization of aniline followed by coupling with aniline hydrochloride. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
4-Aminoazobenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form azoxybenzene derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of this compound typically yields aniline and azobenzene. Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: The amino group in this compound can participate in electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Major Products Formed:
Oxidation: Azoxybenzene derivatives.
Reduction: Aniline and azobenzene.
Substitution: Various substituted azobenzene derivatives.
Scientific Research Applications
4-Aminoazobenzene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various azo dyes and as a model compound for studying photoisomerization.
Biology: The compound is used in studies related to enzyme interactions and as a probe for investigating biological systems.
Medicine: Research into its potential as a photoswitchable drug delivery system is ongoing, leveraging its ability to undergo photoisomerization.
Industry: this compound is used in the production of dyes, pigments, and as a component in the manufacture of certain polymers
Comparison with Similar Compounds
- Azobenzene
- 4-Hydroxyazobenzene
- 4-Dimethylaminoazobenzene
Properties
IUPAC Name |
4-phenyldiazenylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c13-10-6-8-12(9-7-10)15-14-11-4-2-1-3-5-11/h1-9H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQKUYVSJWQSDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 | |
Record name | 4-AMINOAZOBENZENE | |
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Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6024460, DTXSID40859039 | |
Record name | C.I. Solvent Yellow 1 | |
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Record name | 4-[(1E)-2-Phenyldiazenyl]benzenamine | |
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Molecular Weight |
197.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
4-aminoazobenzene appears as odorless brownish-yellow needles with bluish coating, or an orange powder. (NTP, 1992), Brownish-yellow solid with a bluish tint; [Merck Index] Yellow to tan or orange solid; [HSDB] Brown-yellow crystals; [MSDSonline] | |
Record name | 4-AMINOAZOBENZENE | |
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Record name | p-Aminoazobenzene | |
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Boiling Point |
greater than 680 °F at 760 mmHg (NTP, 1992), Above 360 °C | |
Record name | 4-AMINOAZOBENZENE | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), Freely sol in alcohol, benzene, chloroform, ether, In water, 32 mg/L at 25 °C | |
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Density |
1.05 (NTP, 1992) - Denser than water; will sink | |
Record name | 4-AMINOAZOBENZENE | |
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Vapor Pressure |
0.0000014 [mmHg], 1.40X10-6 mm Hg at 25 °C | |
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Mechanism of Action |
The profile of ras gene mutations in spontaneous CD-1 mouse liver tumors were compared with that found in liver tumors that were induced by a single ip injection of either 7,12-dimethylbenz(a)anthracene, 4-aminoazobenzene, N-hydroxy-2-acetylaminofluorene, or N-nitrosodiethylamine. By direct sequencing of polymerase chain reaction amplified tumor DNA, the carcinogen induced tumors were found to have much higher frequencies of ras gene activation than spontaneous tumors. Furthermore, each carcinogen caused specific types of ras mutations not detected in spontaneous tumors, including several novel mutations not previously associated with either the carcinogen or mouse hepatocarcinogenesis. For example, the model compound 7,12-dimethylbenz(a)anthracene is known to cause predominantly A to T transversions in Ha-ras codon 61 in mouse skin and mammary tumors, consistent with the ability of 7,12-dimethylbenz(a)anthracene to form bulky adducts with adenosine. The results demonstrate that the predominant mutation caused by 7,12-dimethylbenz(a)anthracene in mouse liver tumors is a G to C transversion in Ki-ras codon 13 (7,12-dimethylbenz(a)anthracene is also known to form guanosine adducts), illustrating the influence of both chemical and tissue specific factors in determining the type of ras gene mutations in a tumor. 4-Aminoazobenzene and N-hydroxy-2-acetylaminofluorene also caused the Ki-ras codon 13 mutation. In addition, we found that N-nitrosodiethylamine, 4-aminoazobenzene, and N-hydroxy-2-acetylaminofluorene all caused G to T transversions in the N-ras gene (codons 12 or 13). This is the first demonstration of N-ras mutations in mouse liver tumors, establishing a role for the N-ras gene in mouse liver carcinogenesis. Finally, comparison of the ras mutations detected in the direct tumor analysis with those detected after NIH3T3 cell transfection indicates that spontaneous ras mutations (in Ha-ras codon 61) are often present in only a small fraction of the tumor cells, raising the possibility that they may sometimes occur as a late event in CD-1 mouse hepatocarcinogenesis. | |
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Color/Form |
Brownish-yellow needles with bluish cast, Orange monoclinic needles from alcohol, Yellow to tan crystals | |
CAS No. |
60-09-3, 25548-34-9 | |
Record name | 4-AMINOAZOBENZENE | |
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Record name | 4-Aminoazobenzene | |
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Record name | Benzenamine, 4-(2-phenyldiazenyl)- | |
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Record name | 4-[(1E)-2-Phenyldiazenyl]benzenamine | |
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Record name | 4-aminoazobenzene | |
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Record name | P-AMINOAZOBENZENE | |
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Melting Point |
262 °F (NTP, 1992), 128 °C | |
Record name | 4-AMINOAZOBENZENE | |
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Retrosynthesis Analysis
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